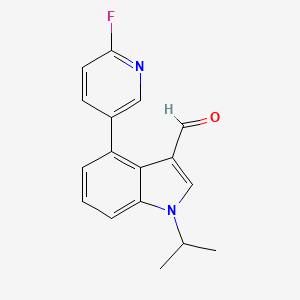

4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-(6-fluoropyridin-3-yl)-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-11(2)20-9-13(10-21)17-14(4-3-5-15(17)20)12-6-7-16(18)19-8-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUICNKMRIBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CC=C21)C3=CN=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common method includes the initial formation of the fluoropyridine ring, followed by the construction of the indole moietySpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorinated pyridine ring and indole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of fluoropyridine, isopropyl, and aldehyde groups positions it as a promising candidate for:

- Fragment-Based Drug Discovery : The aldehyde group allows for covalent binding studies with cysteine-rich targets (e.g., proteases).

- Selective Kinase Inhibition : Fluoropyridine’s electronic effects may enhance ATP-binding pocket interactions.

In contrast, Table 15 analogs (EP 4 374 877 A2) with fused pyridazine cores are better suited for high-affinity enzyme inhibition, as seen in kinase or antiviral drug candidates .

Biological Activity

4-(6-Fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for various biological activities. The presence of the fluoropyridine moiety may enhance its pharmacological profile by influencing its interaction with biological targets.

Molecular Formula: CHFN\O

Molecular Weight: 229.27 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Inhibition of Bcl-2 expression |

| HeLa (Cervical) | 18.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The research highlighted that treatment with the compound resulted in a dose-dependent increase in apoptotic cell death, with significant changes observed in mitochondrial membrane potential, indicating a mitochondrial-mediated apoptosis pathway .

- Antimicrobial Efficacy Investigation : Another study focused on the antimicrobial properties of the compound, revealing that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound could serve as a lead for developing new antibiotics against resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity remains under investigation, but it may involve disruption of bacterial cell membrane integrity.

Q & A

Basic Question: What are the standard synthetic routes for 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Indole Core Functionalization : Iodination or formylation at the 3-position of the indole ring using methods analogous to those for 6-iodo-1H-indole-3-carbaldehyde, where iodine and oxidizing agents in solvents like dichlorloromethane are employed .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the 6-fluoropyridin-3-yl moiety. For example, palladium-catalyzed coupling between a halogenated indole derivative and a fluoropyridinyl boronic acid, similar to protocols in indole-based pharmaceutical intermediates .

- Isopropyl Group Introduction : Alkylation using isopropyl halides under basic conditions (e.g., NaH/DMF).

Optimization Factors : Temperature control (e.g., 0–60°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) are critical for yield and purity. Purification via column chromatography or recrystallization is recommended .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the indole ring and fluoropyridinyl group. For example, aromatic proton signals in the δ 7.0–8.5 ppm range and aldehyde proton at ~δ 10.0 ppm .

- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in studies of structurally similar indole-carbaldehydes .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Question: How can Suzuki-Miyaura cross-coupling be optimized to enhance regioselectivity for the fluoropyridinyl group attachment?

Answer:

- Ligand Selection : Use bulky ligands (e.g., SPhos) to reduce steric hindrance and improve coupling efficiency at the indole’s 4-position .

- Preactivation of Boronic Acids : Employ boronic ester derivatives to minimize protodehalogenation side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield, as seen in analogous heterocyclic couplings .

Advanced Question: What challenges arise in the regioselective functionalization of the indole ring, and how are they addressed?

Answer:

- Competing Reactivity : The indole’s 2- and 3-positions are electron-rich, leading to undesired side reactions. Use directing groups (e.g., aldehydes) or blocking strategies (e.g., temporary protecting groups) to control functionalization sites .

- Electrophilic Substitution : Fluoropyridinyl groups may deactivate the indole ring. Activate the coupling partner via electron-withdrawing substituents or use high-temperature conditions .

Basic Question: What biological targets or pathways are associated with this compound?

Answer:

- Enzyme Inhibition : Indole-carbaldehydes are explored as inhibitors of kinases or cytochrome P450 enzymes due to their planar aromatic structure and aldehyde reactivity .

- Antimicrobial Studies : Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption assays .

Advanced Question: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding to kinase active sites, focusing on hydrogen bonding with the aldehyde group and π-π stacking with the fluoropyridinyl ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

Advanced Question: How are low yields addressed in multi-step syntheses of this compound?

Answer:

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., halogenated indoles) before proceeding to subsequent steps .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., iodination) to improve reproducibility and scalability .

Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC. Aldehyde groups may oxidize to carboxylic acids under basic conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typically indicates thermal stability) .

Advanced Question: How can contradictory bioactivity data in different assay systems be resolved?

Answer:

- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity.

- Metabolite Profiling : Identify degradation products (e.g., oxidized aldehydes) that may interfere with activity .

Advanced Question: What crystallography challenges arise with this compound, and how are they mitigated?

Answer:

- Crystal Polymorphism : Screen multiple solvents (e.g., DMSO/EtOH mixtures) to obtain diffraction-quality crystals .

- Disorder Management : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.